3-{3-ethoxy-4-[(3-methoxybenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile
Overview
Description
3-{3-ethoxy-4-[(3-methoxybenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C25H23NO5S and its molecular weight is 449.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.12969401 g/mol and the complexity rating of the compound is 759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidation Reactions and Sulfide Modifications
Research involving methoxy substituted benzyl phenyl sulfides has shown that they can undergo oxidation reactions, distinguishing between single electron transfer mechanisms and direct oxygen atom transfer processes. These reactions are crucial for understanding the behavior of similar compounds in organic synthesis and possibly in designing novel oxidation processes or understanding biological redox reactions (Lai, Lepage, & Lee, 2002).
Application in Heterocycle Synthesis
Vinyl sulfones, including those with phenylsulfonyl groups, have been utilized in reactions with diphenyldiazomethane, leading to the formation of pyrazoles. This synthetic approach might be relevant for compounds with similar functional groups, providing a pathway to synthesize heterocyclic compounds that are significant in medicinal chemistry and material science (Vasin et al., 2015).
Interactions and Crystal Structure Analysis
Studies on compounds containing sulfonyl and ethoxy groups have contributed to the understanding of molecular interactions and crystal packing, offering insights into the structural aspects of similar molecules. Such information is crucial for designing materials with specific properties, including pharmaceuticals and nanomaterials (Kumar et al., 2006).
Synthesis of Biologically Active Compounds
Research on the synthesis of 3-phenoxyphenyl-containing compounds, such as 3-phenoxyphenylmethoxypropionitrile, from similar starting materials indicates potential routes for producing biologically active molecules. This approach could be applicable to the synthesis of compounds with the specified chemical structure, potentially leading to the discovery of new drugs or biological probes (Popov, Korchagina, & Kamaletdinova, 2010).
Modifying Carbene Reactivity
Studies on amino-acrylamido carbenes show how the reactivity of carbenes can be modulated by incorporating unsaturated carbonyl moieties. This research might provide a foundation for understanding how similar functional groups in the compound could influence its reactivity, opening up new avenues in catalysis and organic synthesis (Mushinski et al., 2012).
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[3-ethoxy-4-[(3-methoxyphenyl)methoxy]phenyl]prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-3-30-25-16-19(15-23(17-26)32(27,28)22-10-5-4-6-11-22)12-13-24(25)31-18-20-8-7-9-21(14-20)29-2/h4-16H,3,18H2,1-2H3/b23-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOYOWKGZYWWLC-HZHRSRAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)OCC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)OCC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.